molecular formula C13H19N3O B8673372 1-[2-amino-4-(4-methylpiperazin-1-yl)phenyl]ethanone

1-[2-amino-4-(4-methylpiperazin-1-yl)phenyl]ethanone

Cat. No.: B8673372
M. Wt: 233.31 g/mol
InChI Key: LKODRJSXGUQDBN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[2-amino-4-(4-methylpiperazin-1-yl)phenyl]ethanone is a compound that features a piperazine ring, which is a common structural motif in medicinal chemistry

Chemical Reactions Analysis

1-[2-amino-4-(4-methylpiperazin-1-yl)phenyl]ethanone can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: This compound can participate in nucleophilic substitution reactions, often using reagents like alkyl halides or sulfonyl chlorides.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines.

Mechanism of Action

The mechanism of action of 1-[2-amino-4-(4-methylpiperazin-1-yl)phenyl]ethanone involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit the activity of certain enzymes or receptors, such as tyrosine kinases, by binding to their active sites . This binding can disrupt the normal function of these enzymes, leading to therapeutic effects such as the inhibition of cancer cell proliferation.

Comparison with Similar Compounds

1-[2-amino-4-(4-methylpiperazin-1-yl)phenyl]ethanone can be compared to other piperazine derivatives, such as:

The uniqueness of this compound lies in its specific structural features and the range of applications it supports, particularly in the development of pharmaceuticals targeting specific molecular pathways.

Properties

Molecular Formula

C13H19N3O

Molecular Weight

233.31 g/mol

IUPAC Name

1-[2-amino-4-(4-methylpiperazin-1-yl)phenyl]ethanone

InChI

InChI=1S/C13H19N3O/c1-10(17)12-4-3-11(9-13(12)14)16-7-5-15(2)6-8-16/h3-4,9H,5-8,14H2,1-2H3

InChI Key

LKODRJSXGUQDBN-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=C(C=C(C=C1)N2CCN(CC2)C)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 1-[2-hydroxy-4-(4-methyl-piperazin-1-yl)-phenyl]-ethanone (5.22 g, 22.2 mmol) in DMA (50 mL) NaOH (2.67 g, 66.6 mmol) was added. The mixture was stirred at room temperature for 1 h, after which time 11.1 g (66.7 mmol) of 2-bromo-2-methylpropanamide was added and the mixture was stirred at room temperature overnight. 8.01 g (200 mmol) of NaOH was added and the resulting mixture was stirred at 100° C. for 2 h, then 50 mL of water was added and the mixture was stirred at 100° C. for 1 h. After cooling to room temperature, the mixture was concentrated and then diluted with DCM and washed with water, dried over sodium sulfate and concentrated. The crude solid was purified by flash chromatography on silica gel (eluant: DCM/EtOH 95/5) to afford 1.51 g of the title compound (30% yield).
Quantity
5.22 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
11.1 g
Type
reactant
Reaction Step Two
Name
Quantity
8.01 g
Type
reactant
Reaction Step Three
Name
Quantity
50 mL
Type
solvent
Reaction Step Four
Yield
30%

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